6-Amino-5-bromopyridine-3-sulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 6-Amino-5-bromopyridine-3-sulfonic acid often involves complex chemical reactions. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, showcasing the intricate steps and conditions necessary for such syntheses, including regioselective reactions and bromination procedures (Hirokawa et al., 2000). Another example involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating innovative approaches to functionalizing pyridine derivatives (Feng et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 6-Amino-5-bromopyridine-3-sulfonic acid, such as various aminopyridinium salts, reveals extensive hydrogen-bonded layered structures, highlighting the importance of intermolecular interactions in determining the physical and chemical properties of these materials (Meng et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving aminopyridines and sulfonic acids are complex and can lead to various products depending on the conditions. For example, the synthesis of 5-sulfoisophthalic acid derivatives with aminosubstituted monocyclic Lewis bases shows the versatility of these compounds in forming different crystal structures and synthons, underlining the diverse reactivity and applications of such materials (Videnova-Adrabińska et al., 2016).
Physical Properties Analysis
The physical properties of 6-Amino-5-bromopyridine-3-sulfonic acid derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies on related compounds, like aminopyridinium sulfonates, provide insights into how these properties can be influenced by molecular structure and intermolecular interactions (Meng et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of 6-Amino-5-bromopyridine-3-sulfonic acid, are essential for its potential applications. For instance, the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid highlights the complex pathways and factors that influence the reactivity and product formation in sulfonic acid derivatives (Yang et al., 2006).
Scientific Research Applications
Electrocatalytic Carboxylation
One of the notable applications involves the electrocatalytic carboxylation of related pyridine derivatives to produce valuable chemicals. For instance, 2-amino-5-bromopyridine has been electrochemically carboxylated with CO2 in an ionic liquid to yield 6-aminonicotinic acid with high selectivity and yield under mild conditions, avoiding the use of volatile and toxic solvents. This process exemplifies the potential for sustainable chemistry applications (Feng et al., 2010).
Synthesis and Functionalization
The synthesis and functionalization of pyridine derivatives are crucial for developing pharmaceutical intermediates and materials. For example, detailed methods have been developed for regioselectively producing halogenated and sulfonated fluoresceins from aminofluoresceins, which are critical for creating dyes with enhanced water solubility and potentially for biological labeling (Jiao et al., 2003).
Catalysis
Sulfoxide complexes with additional pyridine ligands have been explored for their catalytic properties, particularly in ring-closing metathesis reactions. These studies not only contribute to the understanding of catalyst behavior but also open avenues for novel catalytic applications (Żukowska et al., 2013).
Nanofiltration Membrane Development
In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications. These membranes show improved water flux due to enhanced surface hydrophilicity from the incorporation of sulfonated monomers, demonstrating the compound's utility in environmental applications (Liu et al., 2012).
Drug Synthesis and Biological Applications
Research on the synthesis of derivatives and their biological applications provides insights into the development of pharmaceuticals and biomolecules. For example, the synthesis of 2-amino-6-bromopyridine derivatives highlights their importance as pharmaceutical intermediates, showcasing the versatility of these compounds in drug development processes (Liang, 2010).
Safety And Hazards
properties
IUPAC Name |
6-amino-5-bromopyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364494 | |
Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromopyridine-3-sulfonic acid | |
CAS RN |
247582-62-3 | |
Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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